Fmoc-D-cyclopropylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

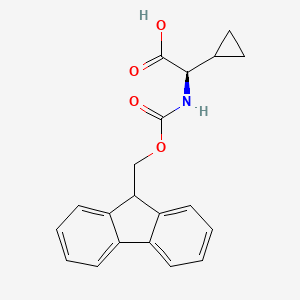

Fmoc-D-cyclopropylglycine: is an organic compound widely used in peptide synthesis. It is characterized by its molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . This compound appears as a white solid and is soluble in organic solvents such as dimethyl sulfoxide and N,N-dimethylformamide . It is primarily utilized as a protecting group for the amino acid carboxyl group during peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: A common method for synthesizing Fmoc-D-cyclopropylglycine involves the reaction of cyclopropylaminopropionic acid with N-hydroxysuccinimide (Fmoc-OSu), followed by deprotection to obtain the final product . The reaction typically occurs under mild conditions, ensuring the integrity of the cyclopropyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated solid-phase peptide synthesis techniques is common in industrial settings to streamline production and ensure consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-cyclopropylglycine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the cyclopropyl group, although it is less common due to the stability of the cyclopropyl ring.

Reduction: Reduction reactions are typically avoided to maintain the integrity of the cyclopropyl group.

Substitution: The compound can participate in substitution reactions, particularly during peptide coupling processes.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents are used to avoid disrupting the cyclopropyl ring.

Reduction: Reducing agents are generally avoided.

Major Products Formed: The major products formed from these reactions are typically modified peptides or polypeptides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry: Fmoc-D-cyclopropylglycine is extensively used in the synthesis of peptides and polypeptides. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide chains .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the structure and function of various biological molecules .

Medicine: this compound is used in the development of peptide-based therapeutics. Its stability and compatibility with biological systems make it an ideal candidate for drug design and delivery .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels for tissue engineering and drug delivery systems .

Mécanisme D'action

The mechanism of action of Fmoc-D-cyclopropylglycine primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino acid carboxyl group during peptide chain assembly, preventing unwanted side reactions . The Fmoc group is removed under basic conditions, typically using piperidine in dimethylformamide, allowing the peptide chain to elongate .

Comparaison Avec Des Composés Similaires

- Fmoc-L-cyclopropylglycine

- Fmoc-D-alanine

- Fmoc-D-valine

Comparison: Fmoc-D-cyclopropylglycine is unique due to the presence of the cyclopropyl group, which imparts rigidity and stability to the peptide chain. This distinguishes it from other similar compounds like Fmoc-L-cyclopropylglycine, which has a different stereochemistry, and Fmoc-D-alanine and Fmoc-D-valine, which lack the cyclopropyl group .

Conclusion

This compound is a versatile compound with significant applications in peptide synthesis, biological research, medicine, and industry. Its unique chemical properties and stability make it an invaluable tool in the development of complex peptides and peptide-based materials.

Activité Biologique

Fmoc-D-cyclopropylglycine (Fmoc-D-cpg) is a non-canonical amino acid that has garnered attention in the field of medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of Fmoc-D-cpg, focusing on its role in peptide synthesis, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C20H19NO

- CAS Number : 923012-40-2

- Purity : ≥95%

- Form : Lyophilized powder

- Storage Conditions : Store at -20°C, aliquoting is necessary for long-term storage .

Fmoc-D-cpg is primarily used as a building block in the synthesis of peptidomimetics. Its cyclopropyl side chain contributes to conformational rigidity, which can enhance the stability and biological activity of peptides. The incorporation of Fmoc-D-cpg into peptide sequences can influence their interactions with biological targets, including enzymes and receptors.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activities of peptides containing Fmoc-D-cpg. For instance, cyclodepsipeptides, which often include non-canonical amino acids like Fmoc-D-cpg, have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi. These compounds can disrupt cellular membranes or inhibit critical metabolic pathways in microorganisms .

Antitumor Activity

Research indicates that peptides synthesized with Fmoc-D-cpg exhibit antitumor properties. The structural modifications provided by the cyclopropyl group may enhance the ability of these peptides to bind to cancer cell receptors or interfere with tumor growth mechanisms. For example, certain cyclodepsipeptides have shown significant cytotoxic effects against various cancer cell lines, suggesting that Fmoc-D-cpg could be a valuable component in developing novel anticancer agents .

Case Studies and Research Findings

-

Peptidomimetics for Antimicrobial Applications :

A study demonstrated that peptidomimetics incorporating Fmoc-D-cpg showed improved membrane permeation capabilities compared to traditional peptides. These modifications facilitated higher antimicrobial efficacy against resistant strains of bacteria . -

Antitumor Peptide Development :

In another investigation, researchers synthesized a series of peptides using Fmoc-D-cpg and tested their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds for further development . -

Mechanistic Insights :

Molecular dynamics simulations revealed that peptides containing Fmoc-D-cpg maintained helical structures conducive to biological activity. The rigidity imparted by the cyclopropyl group was shown to stabilize these conformations, enhancing binding interactions with target proteins .

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZBPTXRMNAFP-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.